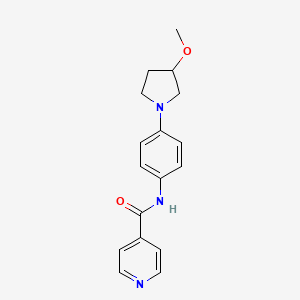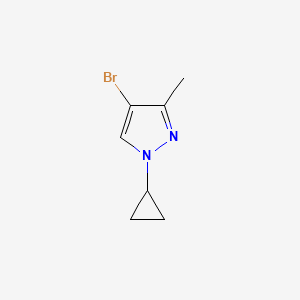
4-Bromo-1-cyclopropyl-3-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-cyclopropyl-3-methylpyrazole, also known as BCPM, is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. BCPM belongs to the family of pyrazole derivatives and has a cyclopropyl group attached to the pyrazole ring.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-Bromo-1-cyclopropyl-3-methylpyrazole has been studied in the context of synthesizing various chemical compounds. For instance, it has been involved in reactions leading to the formation of amino-nitropyrazoles, which are significant in various chemical syntheses (Perevalov et al., 1983). Moreover, research has explored its role in the enzymatic halogenation of pyrazoles and pyridine derivatives, emphasizing its potential in producing chloro and bromo derivatives in chemical reactions (Franssen et al., 1987).
Corrosion Inhibition
- Investigations into the inhibitive properties of various heterocyclic diazoles, including 4-Bromo-1-cyclopropyl-3-methylpyrazole, have shown their effectiveness as corrosion inhibitors. This is particularly relevant in the context of acidic iron corrosion, where these compounds have demonstrated significant potential (Babić-Samardžija et al., 2005).
Crystal Structure and Tautomerism Studies
- The crystal structure and tautomerism of pyrazoles, including derivatives like 4-Bromo-1-cyclopropyl-3-methylpyrazole, have been a subject of study. Research in this area focuses on understanding the molecular and crystal structure, which can have implications for various applications in chemistry and materials science (Llamas-Saiz et al., 1999).
Medicinal Chemistry
- While the focus is not directly on drug usage, research involving 4-Bromo-1-cyclopropyl-3-methylpyrazole has contributed to the broader field of medicinal chemistry. Studies have explored the synthesis of compounds with potential antibacterial properties and their interaction with various biological targets (Ahmed et al., 2006).
Biochemical Research
- In biochemical research, compounds like 4-Bromo-1-cyclopropyl-3-methylpyrazole have been used to study the effects on mitochondrial function. Such studies are crucial for understanding the cellular impact of various chemical compounds (Cederbaum & Rubin, 1974).
Propriétés
IUPAC Name |
4-bromo-1-cyclopropyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-7(8)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKFVHYJDVPMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropyl-3-methylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)
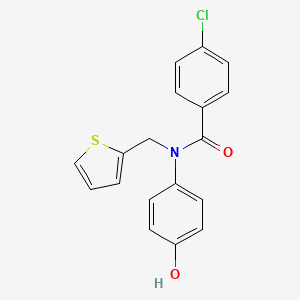
![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)
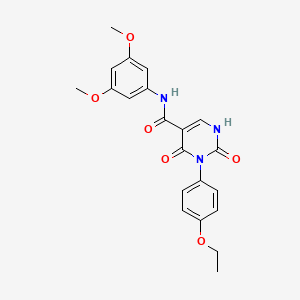
![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)
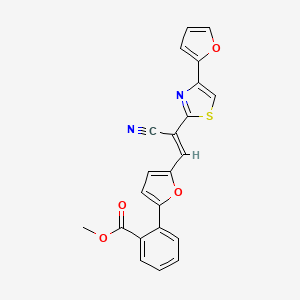
![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)
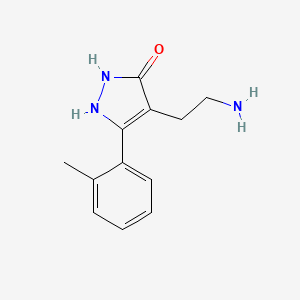
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)

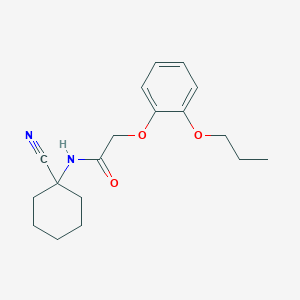
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)
